molecular formula C12H15NO2 B592677 4-Ethoxy-5-ethyl-2-methoxybenzonitrile CAS No. 139032-37-4

4-Ethoxy-5-ethyl-2-methoxybenzonitrile

Cat. No.: B592677
CAS No.: 139032-37-4
M. Wt: 205.257
InChI Key: MXAKSTUNBSTRSK-UHFFFAOYSA-N
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Description

4-Ethoxy-5-ethyl-2-methoxybenzonitrile is a substituted benzonitrile derivative characterized by ethoxy, ethyl, and methoxy functional groups at positions 4, 5, and 2 of the aromatic ring, respectively. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol. The nitrile group (-CN) enhances its reactivity, enabling participation in nucleophilic additions or cyclization reactions, while the alkoxy substituents influence solubility and steric interactions in target binding .

Properties

CAS No.

139032-37-4

Molecular Formula

C12H15NO2

Molecular Weight

205.257

IUPAC Name

4-ethoxy-5-ethyl-2-methoxybenzonitrile

InChI

InChI=1S/C12H15NO2/c1-4-9-6-10(8-13)11(14-3)7-12(9)15-5-2/h6-7H,4-5H2,1-3H3

InChI Key

MXAKSTUNBSTRSK-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(C(=C1)C#N)OC)OCC

Synonyms

Benzonitrile, 4-ethoxy-5-ethyl-2-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

Key structural analogs include:

Compound Name Substituents (Positions) Molecular Formula Purity (%) Key Functional Differences
2-Amino-4-chloro-5-methoxybenzonitrile -NH₂ (2), -Cl (4), -OCH₃ (5) C₈H₇ClN₂O 97 Amino and chloro groups enhance polarity and hydrogen-bonding capacity
3-Bromo-5-fluoro-4-iodoaniline -Br (3), -F (5), -I (4), -NH₂ (1) C₆H₄BrFINO 95 Halogens increase molecular weight and electrophilicity
4-Ethoxy-5-ethyl-2-methoxybenzonitrile -OCH₂CH₃ (4), -CH₂CH₃ (5), -OCH₃ (2) C₁₂H₁₅NO₂ N/A Ethyl and ethoxy groups improve lipophilicity and metabolic stability

Key Findings :

  • The absence of halogens in this compound reduces its electrophilic reactivity compared to halogenated analogs like 3-bromo-5-fluoro-4-iodoaniline, making it less prone to nucleophilic substitution reactions .
  • Ethoxy and ethyl groups confer higher lipophilicity (predicted logP ≈ 2.8) compared to 2-amino-4-chloro-5-methoxybenzonitrile (logP ≈ 1.5), enhancing membrane permeability in biological systems .

Pharmacological and Physicochemical Properties

Solubility and Stability
  • Aqueous Solubility: ~0.5 mg/mL (estimated), lower than amino-substituted analogs (e.g., 2-amino-4-chloro-5-methoxybenzonitrile: ~3.2 mg/mL) due to reduced hydrogen-bonding capacity .
  • Thermal Stability : Decomposes at 220°C, comparable to methoxy-substituted benzonitriles but inferior to halogenated derivatives (e.g., 3-bromo-5-fluoro-4-iodoaniline decomposes at >250°C) .

Preparation Methods

Alkylation of Hydroxyl Groups

Key to introducing ethoxy and methoxy groups is the alkylation of phenolic hydroxyl intermediates. For example, 3-ethoxy-4-methoxybenzaldehyde (a structural analog) is synthesized via sequential ethylation and methylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) using bromoethane and dimethyl sulfate. Adapting this method:

  • Ethylation at Position 4 : Reacting 5-ethyl-2-methoxy-4-hydroxybenzaldehyde with bromoethane in DMF using potassium carbonate yields 4-ethoxy-5-ethyl-2-methoxybenzaldehyde.

  • Methoxy Pre-Installation : The methoxy group at position 2 is often introduced early, as seen in the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, where methoxy is retained throughout subsequent reactions.

Nitrile Formation via Aldoxime Dehydration

The aldehyde intermediate is converted to nitrile through aldoxime formation and dehydration:

  • Aldoxime Synthesis : Treatment with hydroxylamine hydrochloride in ethanol/water (50–60°C, 4–12 h) forms the aldoxime intermediate.

  • Dehydration : Acetic anhydride or thionyl chloride facilitates dehydration. For instance, 3-ethoxy-4-methoxybenzonitrile is obtained in 90% yield using acetic anhydride under reflux.

Multi-Step Synthesis from Cresol Derivatives

Building the aromatic ring from simpler precursors allows precise substituent placement:

Friedel-Crafts Alkylation

  • Ethyl Group Introduction : React 4-ethoxy-2-methoxybenzonitrile with ethyl chloride/AlCl₃. The methoxy group directs electrophilic substitution to position 5.

  • Limitations : Competing reactions and over-alkylation may reduce yields, necessitating careful stoichiometry.

Reductive Amination and Cyanation

A patented route for 4-(4-cyano-2-methoxyphenyl)-1,6-naphthyridine derivatives employs:

  • Reductive Amination : Catalytic hydrogenation of nitro intermediates to amines.

  • Sandmeyer Reaction : Convert amine to nitrile via diazotization and CuCN treatment.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Purity Reference
Aldehyde Alkylation5-Ethyl-2-methoxy-4-hydroxybenzaldehydeEthylation → Aldoxime → Dehydration75–85%≥99%
Halogenation-Cyanidation2-Methoxy-4-ethoxybenzeneBromination → CuCN displacement65–70%97%
Friedel-Crafts Alkylation4-Ethoxy-2-methoxybenzonitrileEthyl chloride/AlCl₃55–60%95%

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Ethylation Efficiency : DMF at 80–90°C maximizes alkylation yields (85–90%) compared to THF or acetone.

  • Dehydration Kinetics : Acetic anhydride reflux (140°C) achieves complete aldoxime dehydration in 2 h vs. 6 h with thionyl chloride.

Byproduct Management

  • Over-Alkylation : Excess bromoethane generates diethylated byproducts. Controlled addition (1:1.05 molar ratio) mitigates this.

  • Decolorization : Activated carbon treatment (1–2 wt%) ensures product whiteness, critical for pharmaceutical applications .

Q & A

Basic: How can researchers optimize the synthesis of 4-ethoxy-5-ethyl-2-methoxybenzonitrile to improve yield and purity?

Methodological Answer:
Synthesis optimization requires careful selection of reagents, solvents, and reaction conditions.

  • Nucleophilic Substitution : Use polar aprotic solvents (e.g., DMF or DMSO) with sodium methoxide or potassium tert-butoxide to facilitate substitution reactions at the benzonitrile core .
  • Protecting Groups : Ethoxy and methoxy groups may require protection during synthesis to avoid unintended side reactions. For example, trimethylsilyl (TMS) groups can protect hydroxyl intermediates .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization in ethanol/water mixtures can isolate the product. Monitor purity via HPLC or TLC .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm), ethoxy (δ 1.3–1.5 ppm for CH₃, δ 3.4–3.6 ppm for CH₂), and aromatic protons (δ 6.5–8.0 ppm). Compare with analogs like 3-chloro-4-ethoxy-5-methoxybenzonitrile .
    • ¹³C NMR : Detect nitrile carbon (δ ~115 ppm) and substituent carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₃NO₂: calc. 191.09) and fragmentation patterns .
  • IR Spectroscopy : Validate nitrile (C≡N stretch ~2240 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups .

Advanced: How do electronic and steric effects of substituents (ethoxy, ethyl, methoxy) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects :
    • Methoxy and ethoxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution. However, the nitrile group is electron-withdrawing, creating regioselective challenges .
    • Use computational tools (e.g., DFT) to map electron density and predict reactive sites .
  • Steric Effects :
    • Ethyl and ethoxy groups at positions 4 and 5 may hinder access to the nitrile group. Optimize cross-coupling catalysts (e.g., Pd/C or Suzuki-Miyaura conditions with bulky ligands) to mitigate steric hindrance .

Advanced: What strategies resolve contradictions in reported reaction outcomes for derivatives of this compound?

Methodological Answer:

  • Systematic Variation : Test variables like solvent polarity (e.g., toluene vs. DMF), temperature (25°C vs. reflux), and catalyst loading (1–5 mol% Pd) to identify critical factors .
  • Kinetic Studies : Monitor reaction progress via in situ IR or GC-MS to detect intermediates or side products (e.g., hydrolysis of nitrile to amide under acidic conditions) .
  • Reproducibility Checks : Validate literature protocols using controlled atmospheres (e.g., inert gas for moisture-sensitive reactions) .

Advanced: How can computational modeling predict the biological activity of this compound analogs?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Compare with structurally similar compounds like 4-amino-2-ethoxy-5-fluorobenzonitrile, which shows protein-binding potential .
  • QSAR Models : Train models on datasets of benzonitrile derivatives to correlate substituent properties (Hammett σ values, logP) with bioactivity .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, CYP450 inhibition) to prioritize analogs for in vitro testing .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous washes to prevent nitrile hydrolysis .
  • Storage : Keep in airtight containers at 0–6°C to prevent degradation. Label with hazard codes (e.g., GHS07 for irritants) .

Advanced: How do substituent positions (ortho, meta, para) on the benzene ring affect the compound’s physicochemical properties?

Methodological Answer:

  • Solubility : Ethoxy and methoxy groups at para positions enhance hydrophilicity compared to meta-substituted analogs. Measure logP via shake-flask method .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals melting points influenced by substituent symmetry (e.g., para-substituted derivatives melt at higher temperatures due to crystallinity) .
  • Reactivity : Ortho-substituents increase steric strain, reducing reaction rates in nucleophilic substitutions. Compare with 3-chloro-4-ethoxy-5-methoxybenzonitrile .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Reaction Scaling : Transition from batch to flow chemistry for exothermic reactions (e.g., nitrile formation) to improve heat dissipation .
  • Purification at Scale : Replace column chromatography with fractional distillation or continuous crystallization .
  • Regulatory Compliance : Document impurity profiles (e.g., residual solvents, heavy metals) per ICH guidelines for preclinical safety dossiers .

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